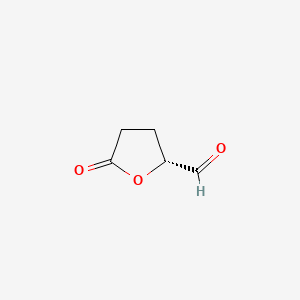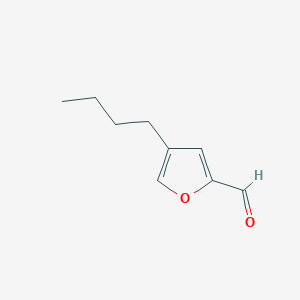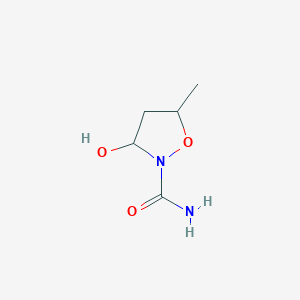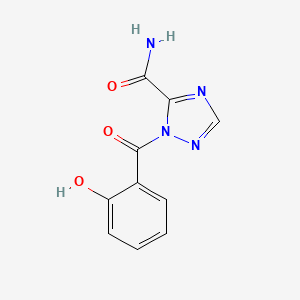
1-(2-Hydroxybenzoyl)-1H-1,2,4-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxybenzoyl)-1H-1,2,4-triazole-5-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in pharmaceuticals and other chemical industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxybenzoyl)-1H-1,2,4-triazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of salicylamide with appropriate reagents to form the triazole ring, followed by further functionalization to introduce the hydroxybenzoyl and carboxamide groups . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that minimize waste and reduce production costs. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxybenzoyl)-1H-1,2,4-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxybenzoyl group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxybenzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzoyl group can yield quinones, while reduction of the triazole ring can produce various triazoline derivatives .
Aplicaciones Científicas De Investigación
1-(2-Hydroxybenzoyl)-1H-1,2,4-triazole-5-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxybenzoyl)-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with biological molecules, while the triazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Hydroxybenzoyl)-1H-1,2,4-triazole-3-carboxamide: Similar structure but with a different position of the carboxamide group.
1-(2-Hydroxybenzoyl)-1H-1,2,4-triazole-5-thiol: Contains a thiol group instead of a carboxamide group.
Uniqueness
1-(2-Hydroxybenzoyl)-1H-1,2,4-triazole-5-carboxamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry .
Propiedades
Número CAS |
62735-30-2 |
|---|---|
Fórmula molecular |
C10H8N4O3 |
Peso molecular |
232.20 g/mol |
Nombre IUPAC |
2-(2-hydroxybenzoyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C10H8N4O3/c11-8(16)9-12-5-13-14(9)10(17)6-3-1-2-4-7(6)15/h1-5,15H,(H2,11,16) |
Clave InChI |
SVBOYMQYPVFLFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)N2C(=NC=N2)C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-oxazole-5-carboxamide](/img/structure/B12876869.png)
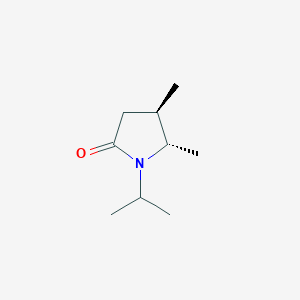
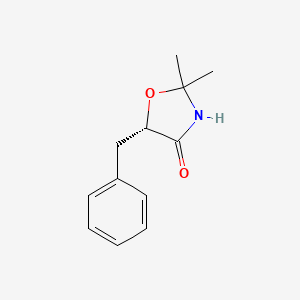

![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876897.png)
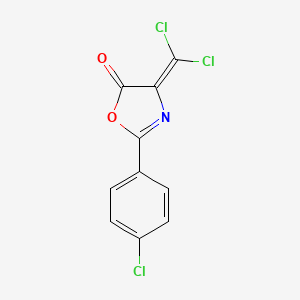
![2-[4-(4-Nitrophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12876905.png)
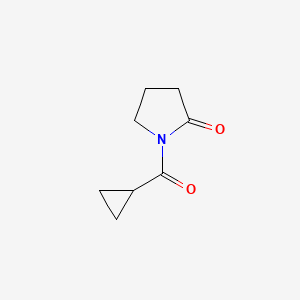
![4-Ethyl-2-hydroxybenzo[d]oxazole](/img/structure/B12876911.png)


